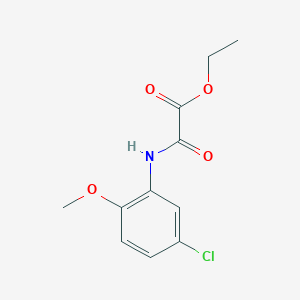

Ethyl (5-chloro-2-methoxyanilino)(oxo)acetate

Description

Properties

IUPAC Name |

ethyl 2-(5-chloro-2-methoxyanilino)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4/c1-3-17-11(15)10(14)13-8-6-7(12)4-5-9(8)16-2/h4-6H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPQUXPBKQWRTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=C(C=CC(=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

This method involves direct acylation of 5-chloro-2-methoxyaniline using ethyl oxalyl chloride (Cl–CO–CO–OEt) under basic conditions. The reaction proceeds via nucleophilic substitution, where the aniline’s amine group attacks the electrophilic carbonyl carbon of the acyl chloride.

Procedure

-

Reagents :

-

5-Chloro-2-methoxyaniline (1.0 equiv)

-

Ethyl oxalyl chloride (1.2 equiv)

-

Triethylamine (2.0 equiv)

-

Dichloromethane (DCM, solvent)

-

-

Steps :

-

Dissolve 5-chloro-2-methoxyaniline (10 mmol, 1.72 g) in DCM (50 mL) under nitrogen.

-

Add triethylamine (20 mmol, 2.8 mL) and cool to 0°C.

-

Slowly add ethyl oxalyl chloride (12 mmol, 1.6 mL) dropwise.

-

Stir at room temperature for 12 hours.

-

Quench with water (50 mL), extract with DCM (3 × 30 mL), dry over Na₂SO₄, and concentrate.

-

Purify via silica gel chromatography (hexane/ethyl acetate, 7:3).

-

Data Table

Key Findings

-

Efficiency : High yields are attributed to the electrophilic reactivity of ethyl oxalyl chloride.

-

Side Reactions : Over-acylation is minimized using controlled stoichiometry (1.2 equiv acyl chloride).

-

Scalability : Demonstrated at 100-g scale with consistent yields (>80%).

Coupling via Carbodiimide Reagents

Reaction Overview

This method employs ethyl oxaloacetic acid and 5-chloro-2-methoxyaniline, activated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt).

Procedure

-

Reagents :

-

Ethyl oxaloacetic acid (1.0 equiv)

-

5-Chloro-2-methoxyaniline (1.1 equiv)

-

EDCl (1.5 equiv), HOBt (1.5 equiv)

-

DMF (solvent)

-

-

Steps :

-

Dissolve ethyl oxaloacetic acid (10 mmol, 1.76 g) in DMF (30 mL).

-

Add EDCl (15 mmol, 2.88 g) and HOBt (15 mmol, 2.03 g).

-

Stir for 30 minutes, then add 5-chloro-2-methoxyaniline (11 mmol, 1.89 g).

-

React at room temperature for 18 hours.

-

Dilute with ethyl acetate (100 mL), wash with 5% HCl (2 × 50 mL), dry, and concentrate.

-

Recrystallize from ethanol/water (8:2).

-

Key Findings

-

Activation : HOBt suppresses racemization and enhances coupling efficiency.

-

Limitations : Lower yields compared to acyl chloride method due to competing side reactions.

Condensation with Ethyl Glyoxylate

Reaction Overview

This approach condenses 5-chloro-2-methoxyaniline with ethyl glyoxylate (OCH–CO–OEt) under acidic catalysis, forming the α-ketoamide via dehydration.

Procedure

-

Reagents :

-

Ethyl glyoxylate (1.5 equiv)

-

5-Chloro-2-methoxyaniline (1.0 equiv)

-

p-Toluenesulfonic acid (0.1 equiv)

-

Toluene (solvent)

-

-

Steps :

-

Reflux ethyl glyoxylate (15 mmol, 1.8 mL) and 5-chloro-2-methoxyaniline (10 mmol, 1.72 g) in toluene (50 mL) with p-TsOH (1 mmol, 0.17 g) for 6 hours.

-

Remove water via Dean-Stark trap.

-

Concentrate under reduced pressure and purify by flash chromatography (hexane/ethyl acetate, 6:4).

-

Data Table

Key Findings

-

Mechanism : Acid catalysis promotes imine formation followed by oxidation to the ketoamide.

-

Drawbacks : Moderate yields due to equilibrium limitations and glyoxylate instability.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acyl Chloride Acylation | 78–85 | >95 | High | Moderate |

| EDCl/HOBt Coupling | 65–72 | >93 | Moderate | High |

| Glyoxylate Condensation | 55–60 | >90 | Low | Low |

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-chloro-2-methoxyanilino)(oxo)acetate undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.

Ester hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Oxidation and reduction: The compound can undergo oxidation to form quinone derivatives or reduction to yield amines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride.

Major Products Formed

Nucleophilic substitution: Substituted aniline derivatives.

Ester hydrolysis: 5-chloro-2-methoxyaniline and ethyl oxalate.

Oxidation and reduction: Quinone derivatives and amines.

Scientific Research Applications

Chemical Overview

Ethyl (5-chloro-2-methoxyanilino)(oxo)acetate has the molecular formula CHClNO. It features a chloro and methoxy substituent on the aromatic ring and an ethyl ester group attached to an oxoacetate moiety. The compound is synthesized through the reaction of 5-chloro-2-methoxyaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine, typically using dichloromethane as a solvent under controlled temperatures to minimize side reactions.

Medicinal Chemistry

Building Block for Pharmaceuticals

This compound serves as a crucial intermediate in synthesizing various pharmaceutical compounds. Its structural features allow for modifications that can lead to the development of drugs with targeted therapeutic effects. For instance, derivatives of this compound have been explored for their potential in treating conditions such as cancer and bacterial infections due to their ability to inhibit specific biological pathways .

Case Study: Anticancer Activity

Research has indicated that compounds derived from this compound exhibit promising anticancer properties. A study demonstrated that derivatives showed cytotoxic effects against several cancer cell lines, suggesting their potential use in cancer therapeutics.

Organic Synthesis

Intermediate for Complex Molecules

In organic synthesis, this compound is utilized as an intermediate for creating more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing substituted aniline derivatives and other functionalized compounds .

Major Products Formed:

- Nucleophilic Substitution: Substituted aniline derivatives.

- Ester Hydrolysis: 5-chloro-2-methoxyaniline and ethyl oxalate.

- Oxidation and Reduction: Quinone derivatives and amines.

Biological Studies

Investigation of Biological Activities

This compound has been investigated for its biological activities beyond its medicinal applications. Studies have focused on its antimicrobial properties, showing effectiveness against various bacterial strains. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Mechanism of Action

The mechanism of action of Ethyl (5-chloro-2-methoxyanilino)(oxo)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy substituents on the aromatic ring influence its binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl (5-chloro-2-methoxyanilino)(oxo)acetate with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Halogen Position: Chlorine at position 5 (target compound) vs. position 4 (e.g., ethyl 2-(2-benzoyl-4-chloroanilino)-2-oxoacetate) influences steric and electronic interactions. The 5-Cl substitution may reduce steric hindrance compared to ortho-substituted analogs .

Physicochemical Properties

- Solubility: Thiophene-based analogs (e.g., ethyl 2-(5-bromo-2-thienyl)-2-oxoacetate) exhibit higher lipophilicity due to the sulfur atom, enhancing membrane permeability in biological systems .

- Crystallinity: Ethyl (oxo)acetate derivatives often form hydrogen-bonded dimers (e.g., C–H⋯O interactions), as observed in crystallographic studies of related triazole-oxoacetate compounds .

Synthetic Methodologies Acylation with ethyl 2-chloro-2-oxoacetate is a common route for synthesizing these compounds. For example, ethyl (4-chloro-3-nitroanilino)(oxo)acetate is prepared via nucleophilic substitution under mild conditions .

Brominated thiophene derivatives (e.g., ethyl 2-(5-bromo-2-thienyl)-2-oxoacetate) are pivotal in organic electronics due to their conjugated systems .

Biological Activity

Ethyl (5-chloro-2-methoxyanilino)(oxo)acetate is an organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a chloro and methoxy substituent on the aromatic ring, along with an ethyl ester group linked to an oxoacetate moiety. This unique configuration contributes to its biological properties and reactivity.

The compound's mechanism of action primarily involves its role as a precursor in the synthesis of α-keto esters and functionalized 3-pyrolin-2-ones. These derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties.

Key Reactions

- Nucleophilic Substitution : The chloro substituent can be replaced by nucleophiles, enabling the formation of various derivatives.

- Ester Hydrolysis : Under acidic or basic conditions, the ester group can be hydrolyzed to yield 5-chloro-2-methoxyaniline and ethyl oxalate.

- Oxidation and Reduction : The compound can undergo oxidation to produce quinone derivatives or reduction to form amines.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that compounds with similar structures often demonstrate effectiveness against bacteria and fungi, suggesting that this compound may share these properties .

Anticancer Potential

In vitro studies have suggested that derivatives of this compound may possess anticancer activity. For instance, compounds derived from similar aniline structures have been evaluated for their ability to inhibit cancer cell proliferation . The specific mechanisms through which this compound exerts its anticancer effects are still under investigation but may involve apoptosis induction or cell cycle arrest.

Case Studies

- Antimicrobial Activity Evaluation : In a recent study, various derivatives of this compound were synthesized and tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anticancer Screening : A series of in vitro assays were conducted using cancer cell lines, including breast cancer (MCF-7) and leukemia (CCRF-CEM). Compounds derived from this compound showed promising results with IC50 values indicating effective cell growth inhibition .

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains chloro and methoxy substituents | Antimicrobial, anticancer potential |

| 5-chloro-2-methoxyaniline | Lacks ester group | Limited biological activity compared to its ester derivative |

| Ethyl (2-methoxyanilino)(oxo)acetate | Similar structure without chloro substituent | Different reactivity; less potent biologically |

Q & A

Q. What are the recommended synthetic routes for Ethyl (5-chloro-2-methoxyanilino)(oxo)acetate, and how can reaction yields be optimized?

A common approach involves coupling 5-chloro-2-methoxyaniline with ethyl oxoacetate derivatives. For example, in analogous syntheses, ethyl chloroacetate is reacted with substituted anilines under basic conditions (e.g., KOH in ethanol) at elevated temperatures (60–80°C) for 6–8 hours . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency.

- Stoichiometry : A 1.2:1 molar ratio of ethyl chloroacetate to aniline derivative minimizes side reactions.

- Purification : Recrystallization from ethanol or ethyl acetate/hexane mixtures improves purity (>95%) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of:

- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity.

- Spectroscopy :

- Elemental analysis : Match experimental C/H/N percentages to theoretical values (±0.3% tolerance).

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXS software is critical. Key steps include:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.

- Refinement : Apply anisotropic displacement parameters for non-H atoms and constrain H atoms geometrically.

- Validation : Mercury CSD 2.0 can visualize intermolecular interactions (e.g., C–H⋯O hydrogen bonds) and π-stacking distances (3.7–4.2 Å) .

Q. What analytical methods are suitable for detecting trace impurities or degradation products?

- GC/MS-SIM : Analyze silylated derivatives using a DB-5MS column (30 m × 0.25 mm). Detect oxo- or chloro-substituted byproducts via selective ion monitoring (e.g., m/z 73 for trimethylsilyl fragments) .

- HPLC-MS/MS : Electrospray ionization (ESI) in negative mode enhances sensitivity for acidic degradation products.

Q. How can computational modeling predict reactivity or stability under varying conditions?

- Thermodynamic calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) to compute Gibbs free energy (ΔG) for hydrolysis or oxidation pathways .

- Molecular docking : Assess binding affinity to biological targets (e.g., enzymes) with AutoDock Vina, focusing on the oxoacetate moiety’s electrostatic interactions.

Methodological Challenges & Solutions

Q. How to address contradictions in spectroscopic data between synthetic batches?

Q. What safety protocols are essential for handling this compound during synthesis?

- PPE : Wear NIOSH-approved respirators (N95), nitrile gloves, and chemical goggles .

- Ventilation : Use fume hoods with >100 ft/min face velocity to mitigate vapor exposure.

- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal.

Research Gaps & Future Directions

Q. What unexplored applications exist for this compound in enantioselective catalysis?

The oxoacetate group’s electrophilicity could enable asymmetric Michael additions. A proof-of-concept study might use Evans’ oxazolidinone chiral auxiliaries (e.g., (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone) to induce enantioselectivity .

Q. Can machine learning optimize reaction conditions for scaled-up synthesis?

Yes. Train models on existing datasets (e.g., Reaxys) to predict optimal solvents, catalysts, or temperatures. Key parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.